鹅掌藤苷 I

描述

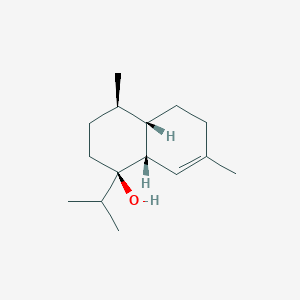

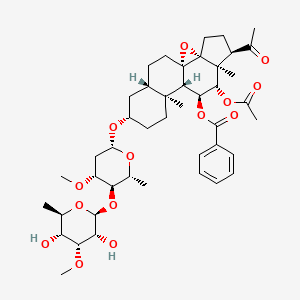

天芥菜苷I是一种从植物马钱子藤(Marsdenia tenacissima)中提取的C21甾体皂苷 。它以其复杂的分子结构和显著的生物活性而闻名。 该化合物因其潜在的治疗应用,特别是在癌症研究领域,而被广泛研究 .

科学研究应用

天芥菜苷I具有广泛的科学研究应用:

化学: 用作色谱研究和合成类似物的参考化合物。

生物学: 研究其对细胞过程(如凋亡和细胞增殖)的影响。

生化分析

Biochemical Properties

Tenacissoside I plays a crucial role in biochemical reactions, particularly in its interaction with the epidermal growth factor receptor. By binding to this receptor, Tenacissoside I inhibits the downstream signaling pathways that are essential for cell proliferation and survival. Additionally, Tenacissoside I has been found to inhibit glucose uptake in human liver cells, further demonstrating its impact on cellular metabolism .

Cellular Effects

Tenacissoside I exerts significant effects on various cell types and cellular processes. In hepatocellular carcinoma cells, Tenacissoside I has been shown to enhance radiosensitivity and promote apoptosis through the induction of autophagy. This compound downregulates the PI3K/Akt/mTOR signaling pathway, leading to increased expression of autophagy-related genes such as LC3-II, ATG5, and Beclin-1 . These effects highlight the potential of Tenacissoside I in cancer therapy by modulating cell signaling pathways and gene expression.

Molecular Mechanism

At the molecular level, Tenacissoside I exerts its effects through various mechanisms. It binds to the epidermal growth factor receptor, inhibiting its activity and blocking downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, Tenacissoside I influences the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth. By downregulating this pathway, Tenacissoside I promotes autophagy and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tenacissoside I have been observed to change over time. The compound is stable when stored at the recommended temperature and has a shelf life of up to two years . Long-term studies have shown that Tenacissoside I can maintain its anticancer properties over extended periods, with consistent inhibition of cell proliferation and promotion of apoptosis in various cancer cell lines .

Dosage Effects in Animal Models

The effects of Tenacissoside I vary with different dosages in animal models. At lower doses, Tenacissoside I has been shown to inhibit tumor growth and enhance radiosensitivity without causing significant toxicity. At higher doses, some adverse effects, such as liver toxicity, have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of Tenacissoside I while minimizing potential side effects.

Metabolic Pathways

Tenacissoside I is involved in several metabolic pathways, primarily through hydroxylation reactions. In human liver microsomes, hydroxylation has been identified as the major metabolic pathway for Tenacissoside I . This metabolic process is essential for the compound’s bioavailability and efficacy, as it influences the levels of active metabolites in the body.

Transport and Distribution

Within cells and tissues, Tenacissoside I is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions are crucial for the compound’s localization and accumulation in target tissues, where it can exert its therapeutic effects .

Subcellular Localization

Tenacissoside I exhibits specific subcellular localization patterns that are essential for its activity and function. The compound is directed to particular cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. These localization patterns enable Tenacissoside I to interact with key biomolecules and exert its effects on cellular processes .

准备方法

合成路线和反应条件

天芥菜苷I的制备通常涉及从马钱子藤植物中提取。 提取过程包括几个步骤,例如干燥、研磨和使用乙醇或甲醇进行溶剂提取 。 然后使用色谱技术纯化粗提物以分离天芥菜苷I .

工业生产方法

天芥菜苷I的工业生产遵循类似的提取和纯化过程,但规模更大。 植物材料被批量处理,并采用高性能液相色谱 (HPLC) 等先进色谱方法来确保高纯度和产量 .

化学反应分析

反应类型

天芥菜苷I经历各种化学反应,包括:

还原: 该反应涉及去除氧原子或添加氢原子,通常使用硼氢化钠或氢化铝锂等试剂。

常用试剂和条件

氧化: 过氧化氢,高锰酸钾。

还原: 硼氢化钠,氢化铝锂。

取代: 卤素,烷基化剂.

主要形成的产物

这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物 .

作用机制

天芥菜苷I通过多种分子靶点和途径发挥其作用。 它通过靶向P53、JAK1和Hif1α等蛋白质来促进细胞凋亡,抑制血管生成,并改善免疫功能 。 这些作用有助于其抗肿瘤活性,使其成为癌症治疗的有希望的候选药物 .

相似化合物的比较

类似化合物

- 天芥菜苷A

- 天芥菜苷H

- 天芥菜苷G

- 天芥菜苷L

- 天芥菜苷J

独特性

天芥菜苷I因其独特的分子结构和多种有助于其多样化生物活性的官能团的存在而独一无二。 与其他类似化合物相比,天芥菜苷I显示出更强的抗癌作用和更广泛的治疗应用范围 .

属性

IUPAC Name |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62O14/c1-22(45)29-16-19-44-42(29,6)38(54-25(4)46)36(56-39(49)26-12-10-9-11-13-26)37-41(5)17-15-28(20-27(41)14-18-43(37,44)58-44)55-31-21-30(50-7)34(24(3)52-31)57-40-33(48)35(51-8)32(47)23(2)53-40/h9-13,23-24,27-38,40,47-48H,14-21H2,1-8H3/t23-,24-,27+,28+,29+,30-,31+,32-,33-,34-,35-,36+,37-,38-,40+,41+,42+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIHLBDNTFYMIC-ROIFRVDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the known pharmacological activity of Tenacissoside I?

A: Research suggests that Tenacissoside I might act as an antagonist of the Epidermal Growth Factor Receptor (EGFR) []. This interaction could potentially inhibit the growth of cancer cell lines that overexpress EGFR [].

Q2: How does Tenacissoside I compare to other similar compounds in Marsdenia tenacissima in terms of bioavailability?

A: Studies comparing the pharmacokinetics of Tenacissoside I with Tenacissoside G and Tenacissoside H, two other steroidal glycosides found in Marsdenia tenacissima, have shown that Tenacissoside I has the lowest bioavailability in rats after oral administration []. Specifically, the bioavailability of Tenacissoside I was found to be 9.4%, compared to 22.9% for Tenacissoside G and 89.8% for Tenacissoside H [].

Q3: Have any analytical methods been developed to study the pharmacokinetics of Tenacissoside I?

A: Yes, researchers have developed and validated sensitive and specific analytical methods using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to determine the concentration of Tenacissoside I in rat plasma [, ]. These methods have been successfully applied to pharmacokinetic studies evaluating the absorption, distribution, metabolism, and excretion of Tenacissoside I in animal models [, ].

Q4: Are there any studies investigating the metabolism of Tenacissoside I?

A: Yes, research utilizing Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-ESI-Orbitrap MS/MS) has been conducted to explore the metabolic profile of Tenacissoside I in human liver microsomes []. The study revealed that hydroxylation reactions constitute the major metabolic pathway of Tenacissoside I in this in vitro system [].

Q5: Besides its potential anti-tumor activity, has Tenacissoside I been investigated for any other biological activities?

A: A recent study employed metabolomics-based screening to identify potential biofilm-inhibitory compounds from burdock leaf, and Tenacissoside I was among the identified compounds []. This finding suggests that Tenacissoside I may possess additional biological activities beyond its potential anti-tumor effects, warranting further investigation.

Q6: What insights do we have into the biosynthesis of Tenacissoside I?

A: The recent sequencing of the Marsdenia tenacissima genome has opened avenues for understanding the biosynthesis of its bioactive compounds, including Tenacissoside I []. While specific biosynthetic pathways for Tenacissoside I haven't been fully elucidated, the genome analysis provides a foundation for future research in this area [].

Q7: Does calcium availability impact the production of Tenacissoside I in Marsdenia tenacissima?

A: Interestingly, research indicates that calcium supplementation can influence the production of Tenacissoside I in Marsdenia tenacissima []. This finding suggests a potential link between calcium signaling pathways and the biosynthesis of this compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。